molecular formula C20H20Cl2N2O4 B297541 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide

Cat. No. B297541
M. Wt: 423.3 g/mol
InChI Key: XQPQVNLEYBFTDT-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide, also known as DCMH, is a chemical compound with potential applications in scientific research. It is a hydrazide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D) and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth. By inhibiting ALS, 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide has been shown to have both biochemical and physiological effects on plants. Biochemically, it inhibits the activity of ALS, leading to the disruption of amino acid biosynthesis. Physiologically, 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide causes a range of symptoms in plants, including chlorosis, necrosis, and stunted growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide in lab experiments is its specificity for ALS, making it a useful tool for studying the biosynthesis of branched-chain amino acids. However, 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide can also be toxic to non-target organisms, making it important to use caution when handling and disposing of the compound. Additionally, 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide may not be effective against all weed species, limiting its usefulness as a herbicide.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of new applications for 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide, such as its potential use as a plant growth regulator for other crops. Additionally, further research is needed to understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide and its potential impact on non-target organisms.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide can be synthesized through various methods, including the reaction of 2,4-D with hydrazine hydrate and the reaction of 2,4-D with 3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide. The latter method involves the condensation of 2,4-D with 3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide in the presence of a base such as potassium hydroxide.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide has potential applications in scientific research, particularly in the field of plant growth regulation. It has been shown to exhibit herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide has also been studied for its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain crops such as rice and wheat.

properties

Product Name

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide

Molecular Formula

C20H20Cl2N2O4

Molecular Weight

423.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N//'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide

InChI

InChI=1S/C20H20Cl2N2O4/c1-4-5-14-8-13(9-18(27-3)19(14)25)11-23-24-20(26)12(2)28-17-7-6-15(21)10-16(17)22/h4,6-12,23H,1,5H2,2-3H3,(H,24,26)/b13-11+

InChI Key

XQPQVNLEYBFTDT-ACCUITESSA-N

Isomeric SMILES

CC(C(=O)NN/C=C/1\C=C(C(=O)C(=C1)OC)CC=C)OC2=C(C=C(C=C2)Cl)Cl

SMILES

CC(C(=O)NNC=C1C=C(C(=O)C(=C1)OC)CC=C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NNC=C1C=C(C(=O)C(=C1)OC)CC=C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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